Cdk12-IN-3 was identified through high-throughput screening of small molecules aimed at inhibiting Cdk12. It belongs to a class of compounds known as molecular glue degraders, which promote the degradation of specific proteins by recruiting them to ubiquitin ligase complexes. This compound is classified as an experimental therapeutic agent, primarily investigated in preclinical studies for its efficacy against various cancer types.
The synthesis of Cdk12-IN-3 typically involves several key steps:
Cdk12-IN-3 has a complex molecular structure characterized by several functional groups that contribute to its inhibitory activity against Cdk12. The specific structural formula includes:
The molecular weight of Cdk12-IN-3 is approximately 400 g/mol, with a specific configuration that allows for optimal interaction with the target protein.
Cdk12-IN-3 primarily acts through competitive inhibition of Cdk12 activity. Key reactions include:
The mechanism by which Cdk12-IN-3 exerts its effects involves several steps:
Cdk12-IN-3 exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies for potential clinical applications.
Cdk12-IN-3 has significant potential applications in scientific research and clinical settings:
CDK12, a serine/threonine kinase within the transcription-associated CDK family, partners exclusively with cyclin K to form a functional complex. This complex governs RNA polymerase II (RNA Pol II) activity by phosphorylating its C-terminal domain (CTD) at serine-2 (Ser2) residues. Unlike related kinases (e.g., CDK9), CDK12 selectively regulates the transcription elongation and termination of genes with complex genomic architecture:
Table 1: CDK12-Dependent Cellular Functions and Associated Mechanisms
Biological Process | CDK12 Function | Key Targets/Outcomes |
---|---|---|
Transcription Elongation | Ser2 phosphorylation of RNA Pol II CTD | Enhanced RNA Pol II processivity |
DDR Gene Regulation | Pre-mRNA maturation of HR repair genes | Genomic stability maintenance |
3ʹ-End Processing | Recruitment of cleavage factors (CstF77) | Accurate transcript termination |
Oncogene Expression | Splicing regulation of MYC, FOS | Sustained proliferative signaling |
CDK12’s role extends beyond transcription: It maintains mitotic fidelity by regulating G₂/M checkpoint genes and suppresses R-loop accumulation (DNA-RNA hybrids), preventing DNA double-strand breaks [1] [6].
CDK12 dysregulation is a hallmark of numerous cancers. Its dual role—as both an oncogene amplifier and tumor suppressor—makes it a compelling therapeutic target:
Table 2: CDK12 Alterations in Human Cancers and Therapeutic Implications
Cancer Type | CDK12 Alteration | Clinical/Biological Impact |
---|---|---|
HER2+ Breast Cancer | Amplification (17q12) | Anti-HER2 resistance; poor prognosis |
Ovarian Carcinoma | Loss-of-function mutations | BRCA-like HR deficiency |
Prostate Cancer | Missense mutations | Castration resistance; metastasis |
Pancreatic Cancer | Overexpression | Immune evasion; poor overall survival |
Pan-cancer analyses confirm CDK12 overexpression in 20+ malignancies, correlating with advanced TNM stages and poor survival in gliomas, mesotheliomas, and colorectal cancers [3].
Cdk12-IN-3, developed by AstraZeneca, exemplifies a hybrid design strategy to overcome limitations of first-generation CDK12 inhibitors (e.g., THZ531, SR-4835). These covalent inhibitors suffered from pharmacokinetic instability and CDK13 cross-reactivity, limiting clinical utility [6] [9]. Key advances include:
Table 3: Selectivity Profile of Cdk12-IN-3 Against Kinase Family Members
Kinase | IC₅₀ (nM) | Selectivity vs. CDK12 |
---|---|---|
CDK12 | 8.2 | 1.0-fold |
CDK13 | 738 | 90-fold |
CDK9 | >1,000 | >120-fold |
CDK7 | >1,000 | >120-fold |
CDK1 | >5,000 | >600-fold |
Cdk12-IN-3’s oral bioavailability and favorable ADME (absorption, distribution, metabolism, excretion) properties support its transition toward IND-enabling studies. It represents a paradigm shift in targeting transcriptionally addicted cancers, particularly those with CDK12 amplifications or HR repair deficiencies [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7